molecular formula C9H12O4S2 B12065176 Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate

Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate

Cat. No.: B12065176
M. Wt: 248.3 g/mol
InChI Key: ZGDQHNWEZJMDQQ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate is a thiophene derivative. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a thiophene ring substituted with a hydroxy group, a methoxyethylthio group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate can be achieved through several synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further functionalized to introduce the methoxyethylthio group.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the desired product. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The methoxyethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate involves its interaction with various molecular targets. The hydroxy and methoxyethylthio groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring provides a stable aromatic system that can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxythiophene-2-carboxylate: Lacks the methoxyethylthio group.

    5-Methyl-3-hydroxythiophene-2-carboxylate: Has a methyl group instead of the methoxyethylthio group.

    3-Hydroxy-2-thiophenecarboxylic acid: Lacks the ester group.

Uniqueness

Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate is unique due to the presence of the methoxyethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C9H12O4S2

Molecular Weight

248.3 g/mol

IUPAC Name

methyl 3-hydroxy-5-(2-methoxyethylsulfanyl)thiophene-2-carboxylate

InChI

InChI=1S/C9H12O4S2/c1-12-3-4-14-7-5-6(10)8(15-7)9(11)13-2/h5,10H,3-4H2,1-2H3

InChI Key

ZGDQHNWEZJMDQQ-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC(=C(S1)C(=O)OC)O

Origin of Product

United States

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